Performic acid

Description

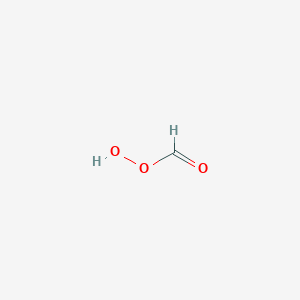

Structure

2D Structure

3D Structure

Properties

CAS No. |

107-32-4 |

|---|---|

Molecular Formula |

CH2O3 |

Molecular Weight |

62.025 g/mol |

IUPAC Name |

peroxyformic acid |

InChI |

InChI=1S/CH2O3/c2-1-4-3/h1,3H |

InChI Key |

SCKXCAADGDQQCS-UHFFFAOYSA-N |

SMILES |

C(=O)OO |

Canonical SMILES |

C(=O)OO |

Color/Form |

Colorless liquid |

Other CAS No. |

107-32-4 |

solubility |

Miscible with alcohol, ether; soluble in benzene, chloroform Miscible with wate |

Synonyms |

performic acid peroxyformic acid |

vapor_pressure |

78 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Performic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Performic acid (PFA), also known as peroxyformic acid, is a potent organic peroxy acid with the chemical formula CH₂O₃.[1] It is a colorless, unstable liquid recognized for its strong oxidizing and disinfecting properties.[2][3] This guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and applications, with a focus on the technical details relevant to research and development.

Core Chemical and Physical Properties

This compound is a volatile and highly reactive compound. Its fundamental properties are summarized in the table below. It is miscible with water, alcohols, ethers, benzene, and chloroform.[1][2][4]

| Property | Value | Source(s) |

| Molecular Formula | CH₂O₃ | [1][2][3] |

| Molecular Weight | 62.025 g/mol | [2][3][4] |

| Appearance | Colorless liquid | [1][2] |

| Melting Point | -18 °C | [2] |

| Boiling Point | 50 °C (at 13.3 kPa for 90% pure acid) | [2] |

| Density | 1.341 g/cm³ | [5][6] |

| pKa | 7.1 - 7.77 | [2][4][7] |

| Vapor Pressure | 5.09 mmHg at 25°C | [5] |

| Flash Point | 67.5 °C | [5] |

Reactivity and Stability

This compound is a powerful oxidizing agent, a property attributed to its high active oxygen content (25.8%).[5][7] This reactivity makes it highly effective but also unstable and hazardous under certain conditions.

Key Reactivity Profile:

-

Oxidizing Agent : It is used for epoxidation, hydroxylation, and other oxidation reactions in organic synthesis.[2][8] In protein chemistry, it is a critical reagent for cleaving disulfide bonds by oxidizing them to cysteic acid.[8][9]

-

Disinfectant : PFA is effective against a broad spectrum of microorganisms, including bacteria, viruses, bacterial spores, and fungi.[2][10] Its disinfection action is faster than that of peracetic acid and hydrogen peroxide.[2]

-

Decomposition : this compound is unstable, especially in solutions with concentrations above 15-20%.[1] It readily decomposes upon heating, and rapid heating to 80–85 °C can cause an explosion.[2] The decomposition products are primarily carbon dioxide, oxygen, and water, which are considered environmentally safe.[2][11] Solutions are unstable at room temperature, with a noticeable decline in concentration within a few hours.[12]

Hazardous Reactions and Incompatibilities:

-

Concentrated solutions (>50%) are highly reactive and shock-sensitive.[1][4]

-

It can ignite or explode when combined with flammable substances like formaldehyde, benzaldehyde, or aniline.[2][7]

-

Violent reactions occur with carbon, red phosphorus, silicon, and metal powders.[2][4]

-

It is incompatible with metals, nonmetals, and organic materials.[4]

Experimental Protocols

In Situ Synthesis of this compound

This compound is typically prepared in situ for immediate use due to its instability.[1] Pure this compound has not been isolated; however, aqueous solutions can be prepared by reacting formic acid with hydrogen peroxide.[2][3]

Materials:

-

Formic acid (HCOOH)

-

Hydrogen peroxide (H₂O₂)

-

Acid catalyst (e.g., sulfuric acid, nitric acid, phosphoric acid)[2]

Procedure:

-

Combine equimolar amounts of concentrated aqueous solutions of formic acid and hydrogen peroxide in a suitable reaction vessel.[2][3]

-

To accelerate the reaction and shift the equilibrium towards the product, an acid catalyst can be added.[2]

-

The reaction is reversible: HCOOH + H₂O₂ ⇌ HCOOOH + H₂O.[9]

-

The temperature of the reaction mixture must be carefully controlled and kept below 80-85 °C to prevent explosive decomposition.[2]

-

For higher concentrations (up to 90%), the resulting aqueous solution can be distilled, though this is an extremely dangerous procedure.[2][4]

Cleavage of Disulfide Bonds in Proteins

This compound oxidation is a standard method for the irreversible cleavage of disulfide bonds in proteins prior to amino acid analysis or sequencing.

Materials:

-

This compound solution (freshly prepared)

-

Protein sample

-

Reagents for quenching the reaction (e.g., sodium bisulfite)[4]

Procedure:

-

Prepare the this compound solution by mixing formic acid and hydrogen peroxide. Allow the reaction to proceed for a specified time to generate the this compound.

-

Dissolve the protein sample in the this compound solution.

-

Incubate the mixture at a low temperature (e.g., in an ice bath) for a sufficient period to ensure complete oxidation of the disulfide bonds to cysteic acid residues.

-

Quench the reaction by adding a suitable reducing agent, such as sodium bisulfite, until the this compound is consumed.[4]

-

The protein is then typically recovered by precipitation or dialysis.

Visualizations

Caption: In situ synthesis of this compound from formic acid and hydrogen peroxide.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Buy this compound | 107-32-4 [smolecule.com]

- 4. This compound | CH2O3 | CID 66051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 107-32-4,this compound | lookchem [lookchem.com]

- 6. 107-32-4 | this compound [chemindex.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound Reagent|High-Purity Oxidizing Agent [benchchem.com]

- 9. This compound Reagent|High-Purity Oxidizing Agent [benchchem.com]

- 10. This compound for advanced wastewater disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Access Water | this compound Disinfection for a Sustainable Future [accesswater.org]

- 12. This compound [drugfuture.com]

Stability and decomposition of aqueous performic acid.

An In-depth Technical Guide to the Stability and Decomposition of Aqueous Performic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (PFA), the simplest peroxycarboxylic acid, is a potent oxidizing agent with diverse applications in chemical synthesis, disinfection, and sterilization.[1][2] Its efficacy stems from its high reactivity and the environmentally benign nature of its primary decomposition products: carbon dioxide, oxygen, and water.[1][2] However, this high reactivity also contributes to its inherent instability in aqueous solutions, a critical factor that must be carefully managed in its application.[1][3] This guide provides a comprehensive overview of the stability and decomposition of aqueous this compound, detailing the kinetics, influencing factors, and analytical methodologies for its characterization.

Synthesis and Decomposition of this compound

Synthesis

This compound is synthesized through a reversible acid-catalyzed equilibrium reaction between formic acid and hydrogen peroxide.[1]

Reaction: HCOOH + H₂O₂ ⇌ HCOOOH + H₂O

The equilibrium can be shifted towards the product side by using an excess of either reactant.[1] While aqueous solutions of up to 48% can be formed by mixing equimolar amounts of concentrated reactants, the synthesis is often accelerated using a catalyst.[1]

Decomposition Pathways

The decomposition of this compound in aqueous solution is a complex process that can proceed through multiple pathways. The primary decomposition products are carbon dioxide, water, and oxygen.[1][2] Two main mechanisms have been proposed for its decomposition: an ionic mechanism and a radical mechanism.[4][5]

The radical mechanism consumes both formic acid and hydrogen peroxide, while the ionic mechanism indirectly consumes only hydrogen peroxide.[4][5]

Kinetics of Decomposition

The study of this compound decomposition kinetics is crucial for understanding its stability and predicting its shelf-life under various conditions. A common technique for monitoring decomposition is the gas-volumetric method, which measures the volume of carbon dioxide evolved over time.[3][4][6][7] Kinetic runs typically show an induction period, corresponding to the formation of this compound and the establishment of equilibrium, followed by a linear trend representing its decomposition.[4][5][6]

Quantitative Kinetic Data

The following table summarizes key quantitative data related to the kinetics of this compound synthesis and decomposition.

| Parameter | Value | Conditions | Reference |

| Synthesis Activation Energy | 75.2 kJ·mol⁻¹ | Formic acid-autocatalyzed | [8] |

| Hydrolysis Activation Energy | 40.4 kJ·mol⁻¹ | Formic acid-autocatalyzed | [8] |

| Decomposition Activation Energy | 95.4 kJ·mol⁻¹ | Formic acid-autocatalyzed | [8][9] |

Factors Influencing Stability

The stability of aqueous this compound is significantly influenced by several factors, including temperature, pH, and the presence of catalysts or impurities.

Temperature

Temperature has a pronounced effect on both the formation and decomposition rates of this compound. Higher temperatures accelerate the decomposition of this compound, with a drastic increase in the rate above 50°C.[3][10] Concentrated solutions (>50%) are highly reactive and can decompose explosively upon rapid heating to 80–85 °C.[1][9]

pH

The pH of the aqueous solution plays a critical role in the stability of this compound. It is more stable in acidic conditions.[9] As the pH increases above 7.0, the degradation rate of this compound significantly increases.[9] This is attributed to the speciation of the peracid, with the protonated form being more stable.

Catalysts and Impurities

The formation of this compound is often catalyzed by strong mineral acids such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄).[4][6][9] Conversely, the presence of certain metals, metal oxides, and other impurities can catalyze its violent decomposition.[1][11] Materials to avoid contact with this compound solutions include zinc dust, lead dioxide, and sodium azide.[12]

Experimental Protocols

Preparation of Aqueous this compound Solution

This protocol describes the in-situ preparation of a dilute aqueous this compound solution for experimental use.

-

Reagents and Materials:

-

Procedure:

-

In a fume hood, combine the desired amounts of formic acid and distilled water in the reaction vessel.

-

Place the vessel in an ice bath and begin stirring.

-

Slowly add the hydrogen peroxide to the formic acid solution.

-

If using a catalyst, add it to the solution after the hydrogen peroxide.

-

Allow the reaction to proceed for a set amount of time (e.g., 2 hours) to reach equilibrium.[11] The resulting solution will be an equilibrium mixture of this compound, formic acid, hydrogen peroxide, and water.[3]

-

Quantification of this compound and Hydrogen Peroxide by Titration

This protocol is suitable for determining the concentration of this compound and hydrogen peroxide in solutions with a peracid content greater than 1%.[14]

-

Principle: A two-step titration is employed. First, hydrogen peroxide is titrated with ceric sulfate (B86663). Then, potassium iodide is added, and the liberated iodine (from the reaction with this compound) is titrated with sodium thiosulfate (B1220275).[14]

-

Reagents and Materials:

-

Ceric sulfate solution (standardized)

-

Sodium thiosulfate solution (standardized)

-

Potassium iodide (KI) solution (e.g., 10%)

-

Starch indicator solution

-

Sulfuric acid solution (dilute)

-

Ice

-

Burettes, pipettes, and flasks

-

-

Procedure:

-

Hydrogen Peroxide Titration: a. Pipette a known volume of the this compound solution into a flask containing ice and dilute sulfuric acid. b. Titrate with standardized ceric sulfate solution until the endpoint is reached (indicator change). c. Record the volume of ceric sulfate used.

-

This compound Titration: a. To the same flask, add an excess of potassium iodide solution. b. Titrate the liberated iodine with standardized sodium thiosulfate solution until the solution turns a pale yellow. c. Add starch indicator and continue the titration until the blue color disappears. d. Record the volume of sodium thiosulfate used.

-

Calculations: Calculate the concentrations of hydrogen peroxide and this compound based on the volumes of titrants used and the stoichiometry of the reactions.

-

Gas-Volumetric Measurement of Decomposition

This method is used to study the kinetics of this compound decomposition by measuring the volume of gas (primarily CO₂) produced over time.[3][4][7]

-

Apparatus:

-

A reaction vessel connected to a gas burette or other gas collection system.

-

A water bath for temperature control.

-

-

Procedure:

-

Place a known volume and concentration of the this compound solution into the reaction vessel.

-

Submerge the vessel in the temperature-controlled water bath.

-

Record the initial volume of gas in the collection system.

-

At regular time intervals, record the cumulative volume of gas produced.

-

Plot the volume of gas versus time to obtain the decomposition curve. The rate of decomposition can be determined from the slope of the linear portion of the curve.[4][6]

-

Visualizations

Synthesis and Decomposition Pathways

Caption: Synthesis and decomposition pathways of this compound.

Experimental Workflow for Stability Analysis

Caption: Workflow for analyzing the stability of this compound.

Factors Influencing this compound Stability

Caption: Key factors influencing the stability of this compound.

Safety Considerations

This compound is a highly reactive and potentially explosive compound, especially at concentrations above 50%.[1][9] It is a skin irritant and can cause severe burns.[1][9][15] All work with this compound should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[11][15][16] Spills should be diluted with a large amount of cold water and neutralized.[1][11] Due to its instability, this compound should be prepared in-situ and used within a short timeframe (e.g., 12 hours).[1]

Conclusion

The stability of aqueous this compound is a multifaceted issue governed by a delicate balance of its synthesis and decomposition kinetics. A thorough understanding of the factors influencing its stability—namely temperature, pH, and the presence of catalysts—is paramount for its safe and effective application. By employing appropriate analytical techniques and adhering to strict safety protocols, researchers and professionals can harness the powerful oxidative properties of this compound while mitigating the risks associated with its inherent instability.

References

- 1. en.wikipedia.org [en.wikipedia.org]

- 2. Buy this compound | 107-32-4 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Item - Kinetics of this compound Synthesis and Decomposition - figshare - Figshare [figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound Reagent|High-Purity Oxidizing Agent [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound | CH2O3 | CID 66051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. WO2017040920A1 - this compound on-site generator and formulator - Google Patents [patents.google.com]

- 13. US6049002A - Method for the preparation of aqueous solutions containing this compound as well as their use - Google Patents [patents.google.com]

- 14. Peracetic Acid | Analytical Methods - Evonik Industries [active-oxygens.evonik.com]

- 15. Peracetic Acid (C2H4O3) Safety: Risks and Precautions [gasdetection.com]

- 16. Peracetic Acid | Safety and Handling - Evonik Industries [active-oxygens.evonik.com]

Performic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Chemistry, Applications, and Experimental Protocols of a Potent Oxidizing Agent

Abstract

Performic acid (PFA), a potent and versatile peroxy acid, has garnered significant interest across various scientific disciplines, including proteomics, organic synthesis, and disinfection. This technical guide provides a comprehensive overview of this compound, with a specific focus on its chemical properties, mechanisms of action, and practical applications in research and drug development. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to equip researchers, scientists, and drug development professionals with the knowledge required for its effective and safe utilization.

Introduction

This compound (CH₂O₃) is a colorless, unstable liquid organic peracid.[1][2] It is a powerful oxidizing agent utilized for a range of applications, from cleaving disulfide bonds in proteins to serving as a disinfectant against a broad spectrum of microorganisms.[2][3] Its high reactivity and the formation of innocuous byproducts—primarily carbon dioxide, oxygen, and water—make it an attractive reagent in various chemical and biological processes.[2] This guide delves into the fundamental characteristics of this compound, its synthesis, and its primary applications, providing detailed methodologies and safety considerations.

Chemical and Physical Properties

This compound is characterized by the presence of a highly reactive peroxy functional group. Its key identifiers and physical properties are summarized below for quick reference.

| Property | Value | Reference |

| CAS Number | 107-32-4 | [1] |

| Molecular Formula | CH₂O₃ | [1][4] |

| Molecular Weight | 62.025 g/mol | [5] |

| Appearance | Colorless liquid | [2] |

| pKa | 7.1 | [2] |

| Solubility | Soluble in water, alcohols, ether, benzene, and chloroform. | [2] |

Table 1: Key Chemical and Physical Properties of this compound.

Synthesis of this compound

This compound is typically prepared in situ through the acid-catalyzed reaction of formic acid with hydrogen peroxide.[4] The synthesis is a reversible equilibrium reaction.[2]

General Laboratory Synthesis Protocol

A common method for preparing this compound for laboratory use involves the following steps:

-

Preparation of Reagents : A solution of formic acid (e.g., 99%) and hydrogen peroxide (e.g., 30-50%) are required.[6]

-

Mixing : The formic acid is typically cooled in an ice bath.[6] Hydrogen peroxide is then added slowly to the formic acid with continuous stirring.[6]

-

Catalysis (Optional but Recommended) : A strong acid catalyst, such as sulfuric acid or phosphoric acid, can be added to accelerate the reaction.[2][3] The catalyst concentration typically ranges from 0.1 to 10% of the solution's weight.[3]

-

Reaction Time : The mixture is stirred for a period, for instance, 90 minutes, under cold conditions to allow for the formation of this compound.[6]

-

Usage : Due to its instability, the freshly prepared this compound solution should be used within approximately 12 hours.[2]

For a continuous flow synthesis approach, advanced-flow reactors (AFRs) can be utilized with formic acid, hydrogen peroxide, and a homogeneous catalyst like sulfuric acid.[7]

Caption: Workflow for the in-situ synthesis of this compound.

Applications and Experimental Protocols

This compound's strong oxidizing properties are leveraged in several key applications.

Protein Chemistry: Cleavage of Disulfide Bonds

This compound oxidation is a fundamental technique in protein chemistry for the irreversible cleavage of disulfide bonds, converting cysteine and cystine residues to the more stable cysteic acid.[1][4] This process is crucial for protein sequencing, peptide mapping, and mass spectrometry analysis as it facilitates protein unfolding and improves proteolytic digestion.[1][4]

-

Preparation of this compound : Prepare fresh this compound by mixing 9 parts formic acid with 1 part hydrogen peroxide. Allow the mixture to stand at room temperature for 1-2 hours to allow for the formation of this compound.

-

Sample Preparation : Dissolve the protein or peptide sample in the freshly prepared this compound.

-

Oxidation : Incubate the reaction mixture at a low temperature (e.g., on ice) for 2-4 hours.

-

Quenching : The reaction is typically stopped by dilution with a large volume of cold water or by lyophilization.

-

Analysis : The resulting protein with oxidized cysteine and methionine residues (methionine sulfone) can then be subjected to further analysis, such as enzymatic digestion followed by HPLC or mass spectrometry.[8]

| Amino Acid | Oxidized Product |

| Cysteine | Cysteic Acid |

| Cystine | Cysteic Acid |

| Methionine | Methionine Sulfone |

Table 2: Products of this compound Oxidation of Sulfur-Containing Amino Acids.

Organic Synthesis: Epoxidation of Alkenes

This compound is an effective reagent for the epoxidation of alkenes, converting the carbon-carbon double bond into an epoxide ring. This reaction is a key transformation in organic synthesis.

The epoxidation of an alkene by a peroxy acid, such as this compound, is a concerted reaction.[9] The π electrons of the alkene act as a nucleophile, attacking the electrophilic oxygen of the peroxy acid.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound Reagent|High-Purity Oxidizing Agent [benchchem.com]

- 4. This compound oxidation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peracetic Acid Sterilization | Infection Control | CDC [cdc.gov]

- 6. Assessing the effectiveness of this compound disinfection on effluents: focusing on bacterial abundance and diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Ch 6: Alkene + peracid [chem.ucalgary.ca]

- 10. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

Mechanism of Performic Acid Oxidation Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Performic acid (PFA), with the chemical formula CH₂O₃, is a potent oxidizing agent and the simplest and most reactive of the peroxycarboxylic acids.[1] It is an unstable, colorless liquid that is typically prepared in situ by the reaction of formic acid with hydrogen peroxide.[1] Due to its strong oxidizing capabilities, this compound is a valuable reagent in various chemical transformations, including the epoxidation of alkenes, hydroxylation, and the oxidation of heteroatoms.[1] In the realm of life sciences and drug development, PFA holds particular significance for its utility in protein chemistry. It is widely used for the quantitative oxidation of sulfur-containing amino acid residues, such as cysteine and methionine, and for the cleavage of disulfide bonds.[2][3] This modification is often a critical step in protein sequencing, peptide mapping, and proteomic analyses, as it improves enzymatic digestion and enhances the reliability of mass spectrometry data.[2][4] This guide provides an in-depth exploration of the mechanisms, protocols, and applications of this compound oxidation reactions.

Core Mechanism of Action

In Situ Formation of this compound

This compound is highly reactive and unstable, necessitating its fresh preparation immediately before use.[1] It is generated from the acid-catalyzed equilibrium reaction between formic acid (HCOOH) and hydrogen peroxide (H₂O₂).[5] The reaction is reversible, and using an excess of either reactant can shift the equilibrium to favor the formation of this compound.[1]

Epoxidation of Alkenes

This compound is a highly effective reagent for the epoxidation of alkenes, converting the carbon-carbon double bond into an epoxide (oxirane) ring. This reaction proceeds through a concerted, single-step mechanism often referred to as the "Butterfly Mechanism".[6][7] The π-bond of the alkene acts as a nucleophile, attacking the electrophilic terminal oxygen atom of the peroxy acid.[7] This process involves a cyclic transition state where bonds are formed and broken simultaneously, resulting in the syn-addition of the oxygen atom to the double bond.[6][7] The stereochemistry of the starting alkene is retained in the epoxide product.[7]

The reactivity of the alkene towards epoxidation increases with the number of electron-donating alkyl groups attached to the double bond, which enhances its nucleophilicity.[7]

Oxidation of Sulfur-Containing Amino Acids

In protein chemistry and drug development, this compound is primarily used to cleave disulfide bonds and oxidize sulfur-containing amino acid residues.[2][3] This process is crucial for accurate amino acid analysis and for preparing proteins for enzymatic digestion and subsequent mass spectrometric analysis.[8][9]

-

Cysteine and Cystine: Cysteine residues, whether free or linked in disulfide bonds (cystine), are oxidized to the stable cysteic acid.[9][10] This irreversible oxidation effectively and permanently breaks disulfide bridges.[2]

-

Methionine: The thioether side chain of methionine is oxidized to methionine sulfone.[9][10]

These oxidations proceed via nucleophilic attack of the sulfur atom on the electrophilic oxygen of the this compound.

Quantitative Data on this compound Oxidation

The kinetics of this compound reactions are influenced by factors such as pH, temperature, and the substrate's molecular structure. The reactions typically follow second-order kinetics.[11][12] Below is a summary of reported kinetic rate constants for the oxidation of various compounds by this compound.

| Compound Class | Substrate | Apparent Second-Order Rate Constant (k_app) [M⁻¹s⁻¹] | pH | Reference |

| Thiols | Benzenethiol | > 200 | 7.0 | [11] |

| 3-Mercaptophenol | > 200 | 7.0 | [11] | |

| Phenols | Phenol | 0.04 ± 0.01 | 7.0 | [11] |

| Catechol | 3.04 ± 0.06 | 7.0 | [11] | |

| Pharmaceuticals | Lidocaine | 2.76 ± 0.37 | 7.0 | [11] |

| Sulfamethoxazole | 0.11 ± 0.02 | 7.0 | [11] | |

| Diclofenac | 0.14 ± 0.02 | 7.0 | [11] | |

| Carbamazepine | 0.00715 ± 0.00097 | 7.0 | [11] |

Experimental Protocols

Preparation of this compound Reagent

Caution: this compound is a strong oxidant and can be explosive at high concentrations or when heated.[1] This procedure should be performed in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials:

-

Formic acid (98-100%)

-

Hydrogen peroxide (30%)

-

Ice bath

-

Glass reaction vessel (e.g., Erlenmeyer flask)

-

Magnetic stirrer and stir bar

Methodology:

-

Prepare an ice bath to maintain a low reaction temperature.

-

In the glass reaction vessel, combine 9 volumes of formic acid with 1 volume of 30% hydrogen peroxide (e.g., 9 mL formic acid and 1 mL H₂O₂).

-

Place the reaction vessel in the ice bath on a magnetic stirrer.

-

Stir the mixture gently for 60-90 minutes, keeping the temperature at or below 10°C.[11]

-

The resulting solution is the this compound reagent. It is highly unstable and should be used immediately (within 1-2 hours) for optimal reactivity.[1]

This compound Oxidation of Proteins/Peptides

This protocol is standard for preparing protein or peptide samples for amino acid analysis or mass spectrometry to ensure complete cleavage of disulfide bonds.[2][3]

Materials:

-

Lyophilized protein or peptide sample

-

This compound reagent (freshly prepared as above)

-

Distilled, deionized water

-

Lyophilizer (freeze-dryer)

-

Reaction vial (e.g., microcentrifuge tube)

Methodology:

-

Preparation: Place the lyophilized protein/peptide sample (e.g., 100 µg) into a reaction vial.[5]

-

Cooling: Chill the vial containing the sample on dry ice or in a -10°C freezer.

-

Oxidation:

-

Add a sufficient volume of the freshly prepared, ice-cold this compound reagent to dissolve the sample (e.g., 100 µL).

-

Incubate the reaction on ice (0°C) for 2 to 4 hours.[5] The exact time may require optimization depending on the protein.

-

-

Quenching: Stop the reaction by diluting the mixture with at least 10 volumes of cold, deionized water (e.g., add 1 mL of water).[5]

-

Removal of Reagents: Immediately freeze the diluted sample and lyophilize to dryness to remove the water and excess reagents. The sample, now containing cysteic acid and methionine sulfone residues, is ready for acid hydrolysis or direct enzymatic digestion.

Side Reactions and Considerations

While this compound is highly effective for oxidizing cysteine and methionine, it can also lead to unwanted side reactions, which are critical to consider for data interpretation, especially in proteomics.[13]

-

Tryptophan Oxidation: The indole (B1671886) side chain of tryptophan is susceptible to oxidation, forming various products including kynurenine.[8]

-

Tyrosine Modification: Tyrosine residues can be oxidized and, in the presence of chloride ions (e.g., from HCl contamination), can form chlorinated tyrosine derivatives.[13]

-

Other Modifications: At sub-stoichiometric levels, other modifications such as formylation of lysine (B10760008) and non-specific peptide bond cleavage have been observed.[13]

To mitigate these effects, it is crucial to use freshly prepared reagents, maintain low temperatures during the reaction, and ensure the complete removal of reagents after the oxidation step.[4]

Conclusion

This compound oxidation is a powerful and indispensable technique in chemical synthesis and protein biochemistry. Its mechanism involves a potent electrophilic attack by an oxygen atom, enabling efficient epoxidation of alkenes and the near-quantitative oxidation of sulfur-containing amino acids. For researchers and drug development professionals, understanding this mechanism is key to leveraging the technique for applications ranging from the synthesis of complex organic molecules to the detailed structural characterization of therapeutic proteins. Careful adherence to optimized protocols is essential to maximize the desired reaction's efficiency while minimizing undesirable side reactions, thereby ensuring the generation of high-quality, interpretable data.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound oxidation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mild this compound oxidation enhances chromatographic and top down mass spectrometric analyses of histones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ch 6: Alkene + peracid [chem.ucalgary.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. academic.oup.com [academic.oup.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Performic Acid: A Potent Oxidizing Agent in Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Performic acid (PFA), with the chemical formula CH₂O₃, is a powerful organic peracid recognized for its potent oxidizing properties.[1] Although inherently unstable, necessitating its preparation in situ for most applications, its high reactivity and the environmentally benign nature of its degradation products make it a valuable reagent in organic synthesis, biochemical analysis, and advanced disinfection protocols.[2][3][4] This guide provides a comprehensive overview of this compound's capabilities as a strong oxidizing agent, complete with quantitative data, experimental methodologies, and process visualizations to support its application in a research and development setting.

Physicochemical Properties and Oxidizing Strength

This compound is a colorless liquid that is soluble in water and various organic solvents, including alcohols, ethers, and chloroform.[3] Its utility as a strong oxidizer stems from the electrophilic nature of its peroxy oxygen atom.[1] The reactivity of peracids is generally correlated with the strength of the parent carboxylic acid; thus, this compound, derived from formic acid, is a more potent oxidant than peracetic acid (PAA).[5][6]

While a standard redox potential for this compound is not consistently reported in the literature, its oxidizing power has been demonstrated to be superior to many commonly used disinfectants.[4][7] For comparison, peracetic acid has a standard redox potential of 1.748V at pH 0 and 1.385V at pH 7.[8][9] Studies have consistently shown that this compound reacts more rapidly and powerfully than peracetic acid.[10][11]

Table 1: Comparative Properties of this compound and Other Oxidizing Agents

| Property | This compound (PFA) | Peracetic Acid (PAA) | Hydrogen Peroxide (H₂O₂) | Sodium Hypochlorite (NaOCl) |

| Formula | CH₂O₃ | C₂H₄O₃ | H₂O₂ | NaOCl |

| Molar Mass ( g/mol ) | 62.025[1] | 76.05 | 34.01 | 74.44 |

| pKa | 7.1[12][13] | 8.2[12][13] | 11.6 | 7.5 |

| Key Advantages | High reactivity, fast action, non-toxic byproducts (CO₂, H₂O)[2][4] | Commercially available in solution, effective biocide[5] | Readily available, environmentally safe byproducts (H₂O, O₂) | Low cost, broad-spectrum efficacy |

| Key Disadvantages | Unstable, must be prepared in situ, explosive at high concentrations (>50%)[2][3] | Less reactive than PFA, forms disinfection byproducts[13] | Relatively weak disinfectant alone, requires activation[12] | Forms harmful disinfection byproducts (e.g., trihalomethanes) |

Key Applications and Reaction Mechanisms

This compound's strong oxidizing nature is leveraged across several scientific disciplines. Its primary mode of action involves the electrophilic transfer of an oxygen atom to a substrate.

Organic Synthesis

In organic chemistry, this compound is a versatile reagent for various oxidation reactions.[1]

-

Epoxidation of Alkenes: It efficiently converts alkenes into epoxides (oxiranes), which are valuable intermediates in the synthesis of fine chemicals and resins.[2][14]

-

Hydroxylation: It can be used to hydroxylate unsaturated acids and esters.[1]

-

Baeyer-Villiger Oxidation: This reaction involves the oxidation of ketones to esters, a key transformation in synthetic organic chemistry.[1]

Protein Biochemistry

For protein chemists and drug development professionals, this compound is a critical tool for protein primary structure analysis.[1]

-

Cleavage of Disulfide Bonds: It quantitatively and irreversibly oxidizes the disulfide bridges of cystine residues to two cysteic acid residues. This process is fundamental for protein sequencing, peptide mapping, and mass spectrometry analysis, as it unfolds the protein and separates polypeptide chains.[1]

-

Oxidation of Methionine: It also oxidizes methionine residues to methionine sulfone.

Disinfection and Sterilization

This compound is a broad-spectrum biocide, effective against bacteria, viruses, fungi, and bacterial spores.[3] Its disinfection action is significantly faster than that of peracetic acid and hydrogen peroxide.[3] This efficacy, combined with its degradation into harmless byproducts (carbon dioxide and water), makes it an attractive alternative to chlorine-based disinfectants, especially in wastewater treatment and the sterilization of medical and food processing equipment.[2][11] Studies show it generates significantly fewer harmful disinfection by-products (DBPs) compared to chlorine.[15]

Experimental Protocols

Due to its instability, this compound is almost always prepared on-site immediately before use.[2][14]

Protocol for in situ Synthesis of this compound

This protocol describes a general method for preparing an aqueous solution of this compound.

Materials:

-

Formic acid (e.g., 98-100%)

-

Hydrogen peroxide (e.g., 30-50% w/w)

-

Acid catalyst (optional, e.g., sulfuric acid)

-

Ice bath

-

Stir plate and stir bar

-

Glass reaction vessel (e.g., Erlenmeyer flask)

Procedure:

-

Place the reaction vessel in an ice bath on a stir plate to manage the exothermic reaction.

-

Add a measured amount of formic acid to the vessel.

-

While stirring vigorously, slowly and carefully add an equimolar amount of hydrogen peroxide to the formic acid.[3] To shift the equilibrium towards the product, a slight excess of one reactant can be used.[3]

-

If a catalyst is used, it should be added to the formic acid before the hydrogen peroxide.

-

Allow the reaction to proceed for a set time (e.g., 1-2 hours) at a controlled temperature (e.g., below 40°C) to reach equilibrium.

-

The resulting solution contains this compound in equilibrium with the reactants and water. Use the solution within 12 hours of preparation.[3]

Caution: The reaction is exothermic. Concentrated solutions (>50%) are highly reactive and can decompose explosively, especially with rapid heating above 80°C.[1][3]

Protocol for Oxidation of Protein Disulfide Bonds

This protocol provides a method for cleaving disulfide bonds in a protein sample prior to amino acid analysis or peptide mapping.

Materials:

-

Lyophilized protein sample

-

This compound solution (prepared as in 3.1)

-

Ice bath

-

Reaction tube (e.g., microcentrifuge tube)

-

Lyophilizer or vacuum centrifuge

Procedure:

-

Prepare the this compound reagent by mixing formic acid and hydrogen peroxide (e.g., in a 9:1 v/v ratio) and incubating at room temperature for 1 hour.

-

Cool the this compound reagent in an ice bath for 15 minutes.

-

Dissolve the lyophilized protein sample in the chilled this compound. A typical ratio is 1 mg of protein per 50-100 µL of reagent.

-

Incubate the reaction mixture on ice for 2.5 hours. This oxidizes cystine to cysteic acid and methionine to methionine sulfone.

-

Quench the reaction by diluting the mixture with at least 10 volumes of cold deionized water.

-

Immediately freeze the diluted sample and lyophilize it to remove the this compound and water.

-

The resulting dried, oxidized protein is now ready for subsequent procedures like enzymatic digestion or acid hydrolysis.

Quantitative Data on Disinfection Efficacy

This compound's effectiveness as a disinfectant has been quantified in numerous studies, demonstrating its superiority over other agents, particularly in wastewater treatment.

Table 2: Disinfection Efficacy of this compound vs. Other Disinfectants in Wastewater

| Parameter | This compound (PFA) | Peracetic Acid (PAA) | Chlorine (as Hypochlorite) | Reference |

| Effective Dose for E. coli Limit (5000 CFU/100 mL) | 0.8 mg/L | 1.4 mg/L | 2.9 mg/L | [10] |

| Typical Contact Time | 18 min | 31 min | 21 min | [10] |

| Order of Effectiveness (vs. E. coli) | PFA > HYP ≈ PAA | PFA > HYP ≈ PAA | PFA > HYP ≈ PAA | [10] |

| First-Order Decay Constant (min⁻¹) | 0.031 | 0.007 | - | [10] |

| Log Removal (Fecal Coliforms) | 3-log removal at 3.4 mg/L (45 min contact time) | - | - | [16][17] |

Visualized Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate key processes involving this compound.

Caption: Equilibrium reaction for the in situ synthesis of this compound.

Caption: Cleavage of a disulfide bond in a protein by this compound.

Caption: Epoxidation of an alkene using this compound as the oxidant.

Caption: Workflow for assessing the disinfection efficacy of this compound.

Conclusion

This compound is unequivocally a strong and highly effective oxidizing agent.[1][2] Its superior reactivity compared to other peracids and its favorable environmental profile make it an invaluable tool for researchers, scientists, and drug development professionals.[1][10] While its inherent instability poses handling challenges and necessitates in situ preparation, its performance in specialized applications such as protein oxidation, organic synthesis, and advanced disinfection is often unparalleled. Understanding its properties, reaction mechanisms, and proper handling protocols allows for the safe and effective utilization of this potent chemical reagent.

References

- 1. This compound Reagent|High-Purity Oxidizing Agent [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. smolecule.com [smolecule.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Thermodynamic properties of an emerging chemical disinfectant, peracetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Wastewater disinfection: long-term laboratory and full-scale studies on this compound in comparison with peracetic acid and chlorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WO2017040920A1 - this compound on-site generator and formulator - Google Patents [patents.google.com]

- 12. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 13. pubs.acs.org [pubs.acs.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. This compound for advanced wastewater disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound | CH2O3 | CID 66051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. This compound (PFA): tests on an advanced primary effluent show promising disinfection performance - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Performic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Performic acid (PFA), the simplest peroxy acid, is a potent oxidizing agent with significant applications in organic synthesis, disinfection, and proteomics.[1] Its utility is intrinsically linked to its behavior in various media. This technical guide provides a detailed overview of the solubility of this compound in organic solvents. Due to the inherent instability of pure this compound, which is typically generated in situ for immediate consumption, quantitative solubility data is not available in published literature.[1][2][3] This document consolidates available qualitative solubility information, presents a generalized experimental protocol for solubility determination adapted for hazardous materials, and illustrates key chemical pathways and workflows using process diagrams.

Introduction to this compound

This compound (CH₂O₃), also known as peroxyformic acid, is a colorless liquid with strong oxidizing properties.[1][2] It is synthesized through the acid-catalyzed equilibrium reaction between formic acid and hydrogen peroxide.[4][5]

HCOOH + H₂O₂ ⇌ HCOOOH + H₂O

The reaction is reversible, and the equilibrium can be shifted by using an excess of either reactant.[1] While aqueous solutions can be concentrated up to approximately 90% via distillation, the synthesis of pure this compound has not been reported.[1][4] Its high reactivity and potential for explosive decomposition, especially in concentrations above 50%, necessitate careful handling and often an in situ generation approach for most applications.[2][5][6]

Solubility of this compound

This compound's solubility is a critical parameter for its application in organic synthesis, where it is used for epoxidation, hydroxylation, and oxidation reactions.[6][7]

Qualitative Solubility Data

While precise quantitative data is scarce due to the compound's instability, this compound is widely reported to be soluble in or miscible with a range of common organic solvents.[1][3][6][7][8][9] The general principle of "like dissolves like" applies; its polar nature, stemming from the carboxylic and hydroperoxide groups, allows it to dissolve in polar solvents.

The available qualitative data is summarized in Table 1.

| Solvent Class | Specific Solvents | Solubility Description | Citation(s) |

| Alcohols | Methanol, Ethanol | Miscible | [1][2][4][9] |

| Ethers | Diethyl ether | Miscible | [1][2][4][9] |

| Halogenated | Chloroform | Soluble | [1][2][4][9] |

| Aromatics | Benzene | Soluble | [1][2][4][9] |

| Water | Water | Miscible | [1][4][6][9] |

Experimental Protocol for Solubility Determination

Disclaimer: this compound is a highly reactive, shock- and heat-sensitive material that can decompose violently.[3][6] The following is a generalized protocol for determining the solubility of a chemical in an organic solvent. This protocol must be adapted with extreme caution and a thorough risk assessment by qualified personnel before being applied to a hazardous substance like this compound. All operations should be conducted in a fume hood behind a blast shield.

Materials and Equipment

-

Small, sealable glass test tubes or vials

-

Calibrated positive displacement micropipettes

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled water bath or shaker

-

Appropriate analytical instrument for quantification (e.g., HPLC, Titrator)

-

Personal Protective Equipment (PPE): safety goggles, face shield, acid-resistant gloves, lab coat

Procedure (Shake-Flask Method)

-

Preparation: Add a pre-weighed excess amount of the solute (this compound solution of a known concentration) to a vial containing a precise volume of the chosen organic solvent at a controlled temperature (e.g., 25 °C).

-

Equilibration: Seal the vial tightly and agitate it using a vortex mixer or orbital shaker in a temperature-controlled environment. The system should be agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: Allow the vial to stand undisturbed in the temperature-controlled bath until the excess solid has settled, or centrifuge if necessary to separate the undissolved solute from the saturated solution.

-

Sampling: Carefully extract an aliquot of the clear, saturated supernatant using a pre-warmed/cooled pipette to avoid temperature-induced precipitation.

-

Quantification: Accurately dilute the aliquot and determine the concentration of the dissolved this compound using a validated analytical method, such as iodometric titration to determine the active oxygen content.[10]

-

Calculation: Express solubility in standard units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Replication: Perform the experiment in triplicate to ensure the precision and reliability of the results.

Key Workflows and Reaction Pathways

In Situ Synthesis of this compound

The most common method of using this compound is to generate it directly within the reaction mixture. This avoids the hazards associated with isolating and storing concentrated solutions.

Caption: Workflow for the in situ generation and use of this compound.

Generalized Solubility Determination Workflow

The experimental protocol described in Section 3.0 can be visualized as a systematic workflow.

Caption: A generalized workflow for experimental solubility determination.

Epoxidation Reaction Pathway

This compound is a classic reagent for the epoxidation of alkenes, a key transformation in organic synthesis.

Caption: Reaction pathway for the epoxidation of an alkene by this compound.

Safety and Stability Considerations

The solubility and utility of this compound cannot be discussed without emphasizing its hazardous nature.

-

Instability: this compound is thermally unstable. Solutions, particularly those with concentrations above 50%, are highly reactive and sensitive to shock and heat.[2] Heating above 80-85°C can lead to explosive decomposition.[1]

-

Reactivity: As a strong oxidizer, it can react violently with flammable or readily oxidizable materials, including many organic solvents under certain conditions.[3][6] Its reactivity is selective, with compounds containing reduced-sulfur moieties (thiols, thioethers) and tertiary amines being particularly susceptible to rapid oxidation.[11][12][13]

-

Handling: Always use appropriate PPE and work behind a safety shield in a well-ventilated fume hood.[9] For spills, dilute with large volumes of cold water.[6] Do not absorb spills with combustible materials like paper or wood.[3]

Conclusion

This compound is a valuable and highly reactive chemical intermediate whose solubility in polar organic solvents like alcohols and ethers is a key enabler of its synthetic applications. While a lack of stability has precluded the reporting of detailed quantitative solubility data, its miscibility with common reaction solvents is well-established. Researchers and professionals must balance its utility with a thorough understanding of its hazardous properties, prioritizing in situ generation and rigorous safety protocols in all handling and experimental procedures.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Page loading... [guidechem.com]

- 4. Buy this compound | 107-32-4 [smolecule.com]

- 5. This compound Reagent|High-Purity Oxidizing Agent [benchchem.com]

- 6. This compound CAS#: 107-32-4 [m.chemicalbook.com]

- 7. Cas 107-32-4,this compound | lookchem [lookchem.com]

- 8. 107-32-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound | CH2O3 | CID 66051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. All Electrochemical Synthesis of this compound Starting from CO2, O2, and H2O - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Collection - Reactivity of this compound with Organic and Inorganic Compounds: From Oxidation Kinetics to Reaction Pathways - ACS ES&T Water - Figshare [acs.figshare.com]

- 13. Reactivity of this compound with organic and inorganic compounds: from oxidation kinetic to reaction pathways - Inneauvation : l'innovation au service de l'eau [inneauvation.fr]

An In-depth Technical Guide to Performic Acid: Degradation Products and Environmental Impact

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of performic acid (PFA), a powerful oxidizing agent with increasing applications in disinfection and chemical synthesis. The document focuses on its degradation pathways, the resulting products, and the associated environmental impact, offering valuable data and experimental insights for professionals in research and development.

Introduction to this compound

This compound (CH₂O₃), also known as peroxyformic acid, is a colorless, liquid organic peracid. It is a potent oxidizing agent, valued for its high reactivity and comparatively favorable environmental profile.[1] Due to its inherent instability, PFA is typically synthesized in situ through the equilibrium reaction of formic acid and hydrogen peroxide, often accelerated by an acid catalyst.[1][2] Its applications are diverse, ranging from a disinfectant in the medical and food industries to a reagent for cleaving disulfide bonds in proteomics and for various oxidation reactions in organic synthesis.[1][3][4] A key advantage of PFA in disinfection is its rapid action and its tendency to break down into generally non-toxic products.[3][5]

Degradation of this compound

The decomposition of this compound is a critical aspect of its application and environmental fate. The degradation process is influenced by factors such as pH, temperature, and the presence of catalysts.[1][6] Generally, PFA is more stable in acidic conditions and its degradation rate increases at a pH above 7.0.[1][6]

The degradation of this compound primarily proceeds through hydrolysis (the reverse of its formation reaction) and decomposition. The main degradation products are considered environmentally benign.[3][7]

-

Hydrolysis: this compound is in equilibrium with its reactants, formic acid (HCOOH) and hydrogen peroxide (H₂O₂). As PFA is consumed in a reaction or decomposes, this equilibrium can shift, leading back to the formation of the initial reactants.[6]

-

Decomposition: this compound can decompose to form carbon dioxide (CO₂), water (H₂O), and oxygen (O₂).[3][6][7] One proposed pathway involves the spontaneous decomposition into formic acid and oxygen.[1] Another pathway can lead to the formation of CO₂.[6]

The overall degradation can be summarized as breaking down into formic acid, hydrogen peroxide, and ultimately carbon dioxide and water.[8]

A significant advantage of this compound over chlorine-based disinfectants is the substantially lower formation of harmful disinfection byproducts (DBPs).[1][9][10] However, in the presence of halides like bromide (Br⁻) and iodide (I⁻), there is potential for the formation of halogenated DBPs.[11]

Studies have shown that while PFA can oxidize halides to form hypobromous acid (HOBr) and hypoiodous acid (HOI), it also efficiently oxidizes HOI to iodate (B108269) (IO₃⁻), which mitigates the formation of iodinated DBPs.[11] In saline wastewater, PFA was found to produce minimal DBPs compared to both peracetic acid (PAA) and chlorine.[11] The formation of adsorbable organically bound halogens (AOX) is significantly lower with PFA disinfection compared to chlorine.[9]

In complex matrices like wastewater or in biological systems, this compound can react with various organic compounds. Its reactivity is selective, with certain functional groups being more susceptible to oxidation.[12][13]

-

Amino Acids: Cysteine and methionine are highly reactive with PFA, undergoing oxidation of their sulfur-containing side chains.[12] Tryptophan can also be oxidized.[4]

-

Other Organic Compounds: Compounds with reduced-sulfur moieties (e.g., thioethers, thiols) and tertiary amine groups are among the most reactive.[12] This can lead to the formation of S-oxides, sulfonyl compounds, and N-oxides.[13][14] Phenolic compounds generally show low reactivity with PFA.[12]

-

Proteins: The high reactivity of PFA with disulfide bonds (formed by cysteine residues) is utilized in proteomics to cleave these bonds for protein structure analysis.[1][4] However, this strong oxidizing potential can also lead to unwanted modifications, such as the formylation of lysine (B10760008) or nonspecific cleavage after asparagine or tryptophan, though these are often observed at substoichiometric levels.[4]

Environmental Impact and Ecotoxicity

The environmental impact of this compound is largely dictated by its rapid degradation and the toxicity of the parent compound and its byproducts.

Acute toxicity studies have been conducted on various aquatic organisms to assess the environmental risk of PFA and its degradation products. The results are often presented as the half-maximal effective concentration (EC₅₀), which is the concentration of a substance that causes a 50% effect (e.g., immobilization or inhibition) in a test population over a specific time.

| Substance | Test Organism | Endpoint | EC₅₀ (mg/L) | Reference |

| This compound (PFA) | Daphnia magna (water flea) | Immobilization | 0.85 | [15] |

| Vibrio fischeri (bacterium) | Inhibition | 0.24 | [15] | |

| Peracetic Acid (PAA) | Daphnia magna | Immobilization | 0.78 | [15] |

| Vibrio fischeri | Inhibition | 0.42 | [15] | |

| Hydrogen Peroxide (H₂O₂) | Daphnia magna | Immobilization | 3.46 | [15] |

| Vibrio fischeri | Inhibition | 5.67 | [15] | |

| Chlorine Dioxide (ClO₂) | Daphnia magna | Immobilization | <0.09 | [15] |

| Vibrio fischeri | Inhibition | 1.10 | [15] | |

| Chlorite (B76162) (ClO₂⁻) | Daphnia magna | Immobilization | 0.36 | [15] |

| Vibrio fischeri | Inhibition | 30.93 | [15] |

Table 1: Comparative acute toxicity of PFA and other disinfectants/byproducts.

The data indicates that while PFA is acutely toxic to aquatic organisms, its rapid degradation helps to mitigate this risk in the receiving environment.[5][15] Studies suggest that minimal dilutions in receiving waters are needed for PFA to fall below toxic levels, making it a viable disinfectant with a lower risk of unwanted environmental effects compared to some alternatives.[15]

Experimental Protocols

This section details the methodologies for key experiments related to the analysis of this compound and its degradation.

Accurate measurement of PFA concentration is crucial for experimental work. Due to the presence of hydrogen peroxide in PFA solutions, methods that can differentiate between the two are necessary.

Protocol: KI-DPD Method for PFA Concentration [11]

-

Objective: To selectively measure the concentration of this compound in the presence of hydrogen peroxide.

-

Principle: This method is based on the rapid oxidation of iodide (I⁻) to iodine (I₂) by PFA, followed by the colorimetric determination of iodine using N,N-diethyl-p-phenylenediamine (DPD).

-

Reagents:

-

Potassium iodide (KI) solution

-

DPD indicator solution

-

Phosphate buffer

-

-

Procedure:

-

Add the sample containing PFA to a solution of potassium iodide. PFA rapidly oxidizes iodide to iodine.

-

Immediately after, add the DPD indicator. DPD reacts with the formed iodine to produce a colored complex.

-

Measure the absorbance of the solution using a UV-visible spectrophotometer at the appropriate wavelength.

-

The concentration is determined by comparing the absorbance to a standard curve.

-

-

Notes: The speed of the reaction is critical to minimize interference from the slower reaction of hydrogen peroxide with iodide.

Understanding the rate of PFA decomposition is essential for optimizing its use.

Protocol: Gas-Volumetric Technique for Decomposition Kinetics [6][16][17]

-

Objective: To study the kinetics of this compound decomposition by measuring the volume of gas produced over time.

-

Principle: The decomposition of this compound can produce gaseous carbon dioxide (CO₂). By measuring the volume of gas evolved, the rate of decomposition can be determined.

-

Apparatus: A gas-volumetric apparatus consisting of a reaction vessel connected to a gas burette or other volume-measuring device. The system should be sealed to ensure all evolved gas is collected.

-

Procedure:

-

Prepare the this compound solution, with or without catalysts (e.g., H₂SO₄, H₃PO₄), in the reaction vessel.

-

Seal the apparatus and begin monitoring the volume of gas collected in the burette at regular time intervals.

-

The reaction is typically characterized by an initial induction period (related to PFA formation reaching equilibrium) followed by a linear trend of gas evolution corresponding to PFA decomposition.

-

Plot the volume of gas evolved versus time. The slope of the linear portion of the curve is proportional to the decomposition rate.

-

-

Data Analysis: The data can be used to develop kinetic models and determine kinetic parameters for both the formation and decomposition of this compound.

When PFA is used to treat complex samples, such as in proteomics or wastewater, identifying the resulting transformation products is crucial.

Protocol: HPLC-MS/MS for Degradation Product Identification [4]

-

Objective: To separate and identify the products formed from the reaction of this compound with organic molecules (e.g., peptides, proteins).

-

Principle: High-performance liquid chromatography (HPLC) separates the components of a mixture based on their physicochemical properties. The separated components are then introduced into a tandem mass spectrometer (MS/MS) for identification based on their mass-to-charge ratio and fragmentation patterns.

-

Procedure:

-

Sample Preparation: Oxidize the sample (e.g., protein solution) with this compound under controlled conditions. Quench the reaction if necessary.

-

HPLC Separation: Inject the oxidized sample into an HPLC system equipped with a suitable column (e.g., reverse-phase C18). Elute the components using a gradient of solvents (e.g., water/acetonitrile with formic acid).

-

Mass Spectrometry: Direct the eluent from the HPLC to the mass spectrometer (e.g., MALDI-TOF/TOF or ESI).

-

MS Scan: Acquire full scan mass spectra to determine the molecular weights of the eluted compounds.

-

MS/MS Fragmentation: Select ions of interest (parent ions) and subject them to fragmentation (e.g., collision-induced dissociation). Analyze the resulting fragment ions to determine the structure of the original molecule and identify the site of modification.

-

-

Data Analysis: Compare the masses and fragmentation patterns of the observed species with theoretical values for expected modifications (e.g., oxidation of methionine, formylation of lysine) to confirm their identities.

Conclusion

This compound is a highly effective oxidizing agent and disinfectant with a favorable environmental profile compared to many traditional chemicals. Its primary degradation products—formic acid, hydrogen peroxide, carbon dioxide, and water—are of low environmental concern. While PFA exhibits acute aquatic toxicity, its rapid decomposition minimizes this risk. The formation of harmful disinfection byproducts is significantly lower than with chlorine-based agents, although reactions with halides can occur. For researchers and professionals, understanding the selective reactivity of PFA with organic functional groups, particularly in biological matrices, is crucial for its successful application, whether in wastewater treatment or in the intricate analysis of proteins. The experimental protocols outlined provide a foundation for further investigation into the properties and applications of this versatile compound.

References

- 1. This compound Reagent|High-Purity Oxidizing Agent [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Access Water | this compound Disinfection for a Sustainable Future [accesswater.org]

- 6. researchgate.net [researchgate.net]

- 7. Buy this compound | 107-32-4 [smolecule.com]

- 8. Assessing the effectiveness of this compound disinfection on effluents: focusing on bacterial abundance and diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound for advanced wastewater disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Is this compound the solution for emerging wastewater disinfection regulations? [smartwatermagazine.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Collection - Reactivity of this compound with Organic and Inorganic Compounds: From Oxidation Kinetics to Reaction Pathways - ACS ES&T Water - Figshare [acs.figshare.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Acute toxicity and risk evaluation of the CSO disinfectants this compound, peracetic acid, chlorine dioxide and their by-products hydrogen peroxide and chlorite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

Unveiling the Power of Performic Acid: A Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Performic acid (PFA), the simplest peroxycarboxylic acid, stands as a potent and versatile oxidizing agent with significant applications across various scientific disciplines, from organic synthesis to proteomics. Its high reactivity, coupled with the environmentally benign nature of its decomposition products, makes it a compelling reagent. This technical guide provides an in-depth exploration of the theoretical underpinnings of this compound's reactivity, supported by quantitative data, detailed experimental protocols, and visual representations of its reaction mechanisms.

Core Principles of this compound Reactivity

The reactivity of this compound (CH₂O₃) is fundamentally governed by the electronic nature of the peroxy (-O-O-) bond. The presence of the electron-withdrawing formyl group polarizes the peroxy bond, rendering the terminal oxygen atom highly electrophilic. This electrophilicity is the cornerstone of its powerful oxidizing capabilities.

Key Theoretical Aspects:

-

Electronic Structure: The peroxide bond in this compound is inherently weak and susceptible to cleavage. Computational studies and spectroscopic analysis reveal an intramolecular hydrogen bond between the acidic hydrogen of the hydroxyl group and the carbonyl oxygen, which contributes to its conformational stability.

-

Reaction Mechanisms: this compound primarily reacts via two main pathways:

-

Electrophilic Attack: The terminal, electron-deficient oxygen atom acts as an electrophile, attacking electron-rich centers in other molecules. This is the predominant mechanism in reactions such as alkene epoxidation and sulfide (B99878) oxidation.

-

Radical Reactions: Under certain conditions, such as photolysis, this compound can undergo homolytic cleavage of the O-O bond to generate highly reactive radicals.

-

The reactivity of this compound is also influenced by factors such as pH, temperature, and the solvent system employed.

Quantitative Reactivity Data

To facilitate a comparative understanding of this compound's reactivity, the following tables summarize key quantitative data, including kinetic parameters for its formation and decomposition, as well as its reactivity towards various organic functional groups.

Table 1: Kinetics of this compound Synthesis and Decomposition

| Reaction | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Conditions | Reference |

| Synthesis | k₁ (synthesis), k₂ (hydrolysis) | 75.2 (synthesis), 40.4 (hydrolysis) | Formic acid-autocatalyzed reaction in aqueous phase | [1] |

| Decomposition | k (decomposition) | 95.4 | Formic acid-autocatalyzed reaction in aqueous phase | [1] |

Table 2: Second-Order Rate Constants for the Oxidation of Organic Compounds by this compound

| Substrate (Functional Group) | Rate Constant (k) (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference |

| Sulfur Compounds | ||||

| Ranitidine (thioether, tertiary amine) | > 2 x 10³ | 7.0 | 20 | [2] |

| Benzenethiol (thiol) | > 2 x 10² | 7.0 | 20 | [2] |

| 3-Mercaptophenol (thiol) | > 2 x 10² | 7.0 | 20 | [2] |

| Nitrogen Compounds | ||||

| Lidocaine (tertiary amine) | 2.24 ± 0.14 | 7.0 | 20 | [2] |

| Alkenes | ||||

| Ethylene | Relative rate = 1 | - | - | |

| Propylene | Relative rate = 24 | - | - | |

| cis-2-Butene | Relative rate = 500 | - | - | |

| 2-Methyl-2-butene | Relative rate = 6500 | - | - |

Table 3: Bond Dissociation Energy of the Peroxide Bond

| Molecule | O-O Bond Dissociation Enthalpy (kcal/mol at 298 K) | Computational Method | Reference |

| This compound (HCO₃H) | 48.4 | G2(MP2) |

Key Applications and Reaction Mechanisms

This compound is a valuable reagent in several key organic transformations and analytical procedures.

Epoxidation of Alkenes

This compound is a highly effective reagent for the epoxidation of alkenes, forming oxiranes. The reaction proceeds via a concerted mechanism where the electrophilic oxygen of the peracid is transferred to the nucleophilic double bond.

Caption: Epoxidation of an alkene with this compound.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones to esters and cyclic ketones to lactones using peroxyacids like this compound. The reaction involves the migration of a carbon atom from the ketone to the adjacent oxygen of the peracid. The migratory aptitude of the substituent groups is a key factor in determining the regioselectivity of the reaction.

Caption: The Baeyer-Villiger oxidation mechanism.

Cleavage of Disulfide Bonds in Proteins

In proteomics and protein chemistry, this compound is a crucial reagent for the oxidative cleavage of disulfide bonds in proteins.[3] This process converts cysteine residues to the more stable cysteic acid, which is essential for accurate amino acid analysis, peptide mapping, and protein sequencing.

Caption: Workflow for disulfide bond cleavage in proteins.

Detailed Experimental Protocols

The following are representative protocols for the in-situ preparation of this compound and its use in key chemical transformations. Safety Precaution: this compound is a strong oxidizing agent and can be explosive, especially in concentrated form. All manipulations should be carried out in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment (gloves, safety glasses, lab coat).

In-situ Generation of this compound

Objective: To prepare a solution of this compound for immediate use in an oxidation reaction.

Materials:

-

Formic acid (98-100%)

-

Hydrogen peroxide (30-50% w/w aqueous solution)

-

Ice-water bath

-

Glass reaction vessel (e.g., round-bottom flask) with a magnetic stirrer

Procedure:

-

Cool the hydrogen peroxide solution to 0-5 °C in an ice-water bath.

-

Slowly add the formic acid to the cooled hydrogen peroxide solution with continuous stirring. The molar ratio of formic acid to hydrogen peroxide is typically 1:1, but can be varied depending on the specific application.

-

Continue stirring the mixture in the ice-water bath for a period of time (typically 30 minutes to 2 hours) to allow for the formation of this compound. The solution is now ready for use.

Note: The concentration of this compound in the resulting solution will depend on the initial concentrations of the reactants and the equilibrium of the reaction. For many applications, the in-situ generated mixture is used directly without purification.

Epoxidation of an Alkene (e.g., Cyclohexene)

Objective: To synthesize cyclohexene (B86901) oxide from cyclohexene using in-situ generated this compound.

Materials:

-

Cyclohexene

-

This compound solution (prepared as in 4.1)

-

Dichloromethane (B109758) (or another suitable solvent)

-

Sodium bicarbonate solution (saturated)

-

Sodium sulfate (B86663) (anhydrous)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve cyclohexene in dichloromethane in a reaction flask equipped with a magnetic stirrer and cooled in an ice-water bath.

-

Slowly add the freshly prepared, cold this compound solution to the cyclohexene solution dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution until the evolution of gas ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude cyclohexene oxide.

-

The product can be further purified by distillation or chromatography if necessary.

Baeyer-Villiger Oxidation of a Ketone (e.g., Cyclohexanone)

Objective: To synthesize ε-caprolactone from cyclohexanone (B45756) using in-situ generated this compound.

Materials:

-

Cyclohexanone

-

This compound solution (prepared as in 4.1)

-

Dichloromethane (or another suitable solvent)

-

Sodium sulfite (B76179) solution (10%)

-

Sodium bicarbonate solution (saturated)

-

Sodium sulfate (anhydrous)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve cyclohexanone in dichloromethane in a reaction flask equipped with a magnetic stirrer and cooled in an ice-water bath.

-

Slowly add the freshly prepared, cold this compound solution to the cyclohexanone solution dropwise, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction to stir at room temperature, monitoring its progress by TLC.

-

Upon completion, cool the reaction mixture in an ice-water bath and quench the excess peracid by the slow, dropwise addition of a 10% sodium sulfite solution until a negative test with starch-iodide paper is obtained.

-

Add saturated sodium bicarbonate solution to neutralize the formic acid.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ε-caprolactone.

-

Purification can be achieved by distillation under reduced pressure.

Oxidative Cleavage of Disulfide Bonds in a Protein

Objective: To oxidize the disulfide bonds of a protein to cysteic acid for subsequent analysis.

Materials:

-

Protein sample

-

This compound (freshly prepared by mixing 1 volume of 30% hydrogen peroxide with 9 volumes of 99% formic acid and incubating at room temperature for 1 hour)

-

Ice bath

-

Lyophilizer or vacuum centrifuge

Procedure:

-

Dissolve the protein sample in a suitable buffer or water.

-

Cool the protein solution and the freshly prepared this compound in an ice bath.

-

Add an excess of cold this compound to the protein solution (a typical ratio is 20:1 v/v this compound to protein solution).

-

Incubate the reaction mixture on ice for 2-4 hours.

-

Quench the reaction by diluting the mixture with a large volume of cold water.

-

Remove the excess reagents and water by lyophilization or by using a vacuum centrifuge.

-

The resulting protein sample with oxidized cysteine residues is now ready for downstream applications such as amino acid analysis or proteolytic digestion followed by mass spectrometry.

Conclusion

This compound is a powerful and selective oxidizing agent with a well-defined theoretical basis for its reactivity. Its utility in organic synthesis and proteomics is well-established, and ongoing research continues to explore its potential in other areas. By understanding the fundamental principles of its reactivity and employing carefully designed experimental protocols, researchers can effectively harness the synthetic and analytical power of this versatile reagent. This guide provides a foundational resource for scientists and professionals seeking to leverage the unique properties of this compound in their work.

References

A Technical Guide to the Physical State and Properties of Performic Acid

For Researchers, Scientists, and Drug Development Professionals

Overview: Physical State and Appearance